3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide
Description
3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfamoyl group attached to a benzamide structure. Its unique chemical structure imparts distinct physical and chemical properties, making it valuable in medicinal chemistry, material science, and industrial applications.
Properties
Molecular Formula |
C20H14ClF3N2O3S |
|---|---|
Molecular Weight |
454.8 g/mol |
IUPAC Name |
3-chloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H14ClF3N2O3S/c21-15-5-1-3-13(11-15)19(27)25-16-7-9-18(10-8-16)30(28,29)26-17-6-2-4-14(12-17)20(22,23)24/h1-12,26H,(H,25,27) |
InChI Key |
UVGQIXMGZISZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling parameters such as temperature, pressure, and the concentration of reactants. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide: A similar compound with a chloro group and trifluoromethyl group attached to a benzamide structure.
3-chloro-4-methoxy-N-(3-(trifluoromethyl)phenyl)benzamide: Another related compound with a methoxy group instead of a sulfamoyl group.
Uniqueness
The presence of the sulfamoyl group in 3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence the compound’s reactivity and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
